molecular formula C13H12BrN5O2S B10960434 4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide

4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10960434
M. Wt: 382.24 g/mol
InChI Key: LXPGTOMZETVUPF-UHFFFAOYSA-N
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Description

4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thienopyrimidine Core: This involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.

    Bromination: Introduction of the bromine atom at the desired position on the thienopyrimidine ring.

    Pyrazole Formation: Synthesis of the pyrazole ring through cyclization reactions.

    Amide Bond Formation: Coupling of the pyrazole ring with the thienopyrimidine core via an amide bond.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The amide bond can be formed or broken using coupling reagents.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C13H12BrN5O2S

Molecular Weight

382.24 g/mol

IUPAC Name

4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H12BrN5O2S/c1-6-4-8-12(22-6)16-7(2)19(13(8)21)17-11(20)10-9(14)5-15-18(10)3/h4-5H,1-3H3,(H,17,20)

InChI Key

LXPGTOMZETVUPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=C(C=NN3C)Br)C

Origin of Product

United States

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